molecular formula C10H13NO2 B7840501 benzyl (2R)-2-aminopropanoate CAS No. 17831-02-6

benzyl (2R)-2-aminopropanoate

Cat. No.: B7840501
CAS No.: 17831-02-6
M. Wt: 179.22 g/mol
InChI Key: YGYLYUIRSJSFJS-MRVPVSSYSA-N
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Description

Benzyl (2R)-2-aminopropanoate is an organic compound that belongs to the class of esters It is derived from the amino acid alanine, where the amino group is attached to the second carbon (2R configuration), and the carboxyl group is esterified with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (2R)-2-aminopropanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-aminopropanoic acid (L-alanine) with benzyl alcohol. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as:

    Preparation of (2R)-2-aminopropanoic acid: This can be obtained through fermentation or chemical synthesis.

    Esterification: The acid is reacted with benzyl alcohol in the presence of a catalyst.

    Purification: The product is purified using techniques such as distillation or crystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2R)-2-aminopropanoate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzyl aldehyde or benzoic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Benzyl aldehyde, benzoic acid.

    Reduction: Benzyl (2R)-2-aminopropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl (2R)-2-aminopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl (2R)-2-aminopropanoate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes that recognize amino acid derivatives. The ester bond can be hydrolyzed by esterases, releasing the active (2R)-2-aminopropanoic acid and benzyl alcohol. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

    Benzyl (2S)-2-aminopropanoate: The enantiomer of the compound with the (2S) configuration.

    Methyl (2R)-2-aminopropanoate: Similar structure but with a methyl ester instead of a benzyl ester.

    Ethyl (2R)-2-aminopropanoate: Similar structure but with an ethyl ester instead of a benzyl ester.

Uniqueness: Benzyl (2R)-2-aminopropanoate is unique due to the presence of the benzyl group, which can impart different physical and chemical properties compared to its methyl or ethyl counterparts. The benzyl group can also participate in additional reactions, such as oxidation to benzaldehyde or benzoic acid, which are not possible with simpler alkyl esters.

Properties

IUPAC Name

benzyl (2R)-2-aminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYLYUIRSJSFJS-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307630
Record name D-Alanine, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17831-02-6
Record name D-Alanine, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17831-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Alanine, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.45 g (50 mMol) 2-Amino propanoic acid were added to 9.7 (51 mMol) p-toluenesulphonic acid and 20 ml (193 mMol) Benzyl alcohol in 10 ml toluene. The reaction mixture was heated under reflux for 2 h using a water separator. 30 ml dichloromethane was added to the cooled reaction mixture. The product was purified by flash chromatography using CH2Cl2:CH3OH 50:1.
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20 mL
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30 mL
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Synthesis routes and methods II

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